alpha,alpha'-Thiobis(2,6-di-tert-butyl-p-cresol)
Overview
Description
Alpha,alpha’-Thiobis(2,6-di-tert-butyl-p-cresol) is a chemical compound known for its antioxidant properties. It is widely used in various industries to prevent the oxidation of materials, thereby extending their shelf life and maintaining their quality. The compound is characterized by its molecular structure, which includes two 2,6-di-tert-butyl-p-cresol units linked by a sulfur atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha,alpha’-Thiobis(2,6-di-tert-butyl-p-cresol) typically involves the reaction of 2,6-di-tert-butyl-p-cresol with sulfur or sulfur-containing compounds under controlled conditions. One common method is the Friedel-Crafts alkylation, where 2,6-di-tert-butyl-p-cresol reacts with sulfur dichloride in the presence of an acid catalyst . The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of alpha,alpha’-Thiobis(2,6-di-tert-butyl-p-cresol) is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction but is optimized for large-scale production, including precise control of temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Alpha,alpha’-Thiobis(2,6-di-tert-butyl-p-cresol) primarily undergoes oxidation and substitution reactions. The antioxidant properties of the compound are due to its ability to donate hydrogen atoms, thereby neutralizing free radicals and preventing oxidative degradation .
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under mild conditions.
Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various oxidized derivatives and substituted compounds, which retain the antioxidant properties of the parent compound .
Scientific Research Applications
Alpha,alpha’-Thiobis(2,6-di-tert-butyl-p-cresol) has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer in polymers and resins to prevent oxidative degradation.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Explored for its antioxidant properties in pharmaceutical formulations to enhance the stability of active ingredients.
Industry: Widely used in the production of lubricants, fuels, and rubber to extend their shelf life and improve performance
Mechanism of Action
The antioxidant mechanism of alpha,alpha’-Thiobis(2,6-di-tert-butyl-p-cresol) involves the donation of hydrogen atoms from the hydroxyl groups to free radicals. This neutralizes the free radicals and prevents them from initiating oxidative chain reactions. The compound’s molecular structure allows it to effectively scavenge free radicals and terminate oxidative processes .
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-p-cresol: A widely used antioxidant with similar properties but lacks the sulfur linkage.
2,2’-Methylenebis(4-methyl-6-tert-butylphenol): Another antioxidant with a methylene bridge instead of a sulfur atom.
Uniqueness
Alpha,alpha’-Thiobis(2,6-di-tert-butyl-p-cresol) is unique due to its sulfur linkage, which enhances its antioxidant properties and makes it more effective in certain applications compared to its analogs .
Properties
IUPAC Name |
2,6-ditert-butyl-4-[(3,5-ditert-butyl-4-hydroxyphenyl)methylsulfanylmethyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O2S/c1-27(2,3)21-13-19(14-22(25(21)31)28(4,5)6)17-33-18-20-15-23(29(7,8)9)26(32)24(16-20)30(10,11)12/h13-16,31-32H,17-18H2,1-12H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDFARPRXWMDFQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CSCC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80167286 | |
Record name | alpha,alpha'-Thiobis(2,6-di-tert-butyl-p-cresol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80167286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1620-93-5 | |
Record name | 4,4′-[Thiobis(methylene)]bis[2,6-bis(1,1-dimethylethyl)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1620-93-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha,alpha'-Thiobis(2,6-di-tert-butyl-p-cresol) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001620935 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alpha,alpha'-Thiobis(2,6-di-tert-butyl-p-cresol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80167286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α,α'-thiobis(2,6-di-tert-butyl-p-cresol) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.083 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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